RO8994

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

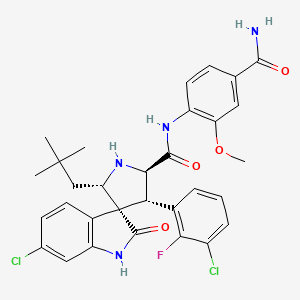

(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31Cl2FN4O4/c1-30(2,3)14-23-31(18-10-9-16(32)13-21(18)37-29(31)41)24(17-6-5-7-19(33)25(17)34)26(38-23)28(40)36-20-11-8-15(27(35)39)12-22(20)42-4/h5-13,23-24,26,38H,14H2,1-4H3,(H2,35,39)(H,36,40)(H,37,41)/t23-,24-,26+,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURAVORBGFDSMA-ISKXDESKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31Cl2FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of RO8994: A Potent and Selective MDM2-p53 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RO8994 is a highly potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction, a critical pathway in cancer pathogenesis. By disrupting this interaction, this compound reactivates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Rationale

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress. In many cancers, the function of p53 is abrogated not by mutation, but by the overexpression of its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus maintaining low intracellular levels of p53. The inhibition of the MDM2-p53 interaction has emerged as a promising therapeutic strategy to restore p53 function in tumors retaining wild-type p53.

This compound was developed by Hoffmann-La Roche as a second-generation MDM2 inhibitor, building upon the learnings from earlier compounds such as the nutlins and RG7388.[1][2] The design of this compound focused on optimizing potency, selectivity, and pharmacokinetic properties. It features a spiroindolinone scaffold, which provides a rigid framework for the precise orientation of key pharmacophoric elements into the p53-binding pocket of MDM2.[2][3]

Mechanism of Action: The p53-MDM2 Signaling Pathway

This compound exerts its anticancer effects by directly interfering with the p53-MDM2 signaling pathway. In normal, unstressed cells, p53 levels are kept low through a negative feedback loop involving MDM2. Upon cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of target genes that mediate cell cycle arrest (e.g., p21) or apoptosis (e.g., PUMA, BAX). This compound mimics the binding of p53 to MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent degradation of p53. This leads to the accumulation of active p53 in cancer cells, triggering the downstream tumor-suppressive effects.

Synthesis of this compound

The synthesis of this compound involves a multi-step process centered around the construction of the key spiro[pyrrolidine-3,3'-oxindole] core. While the exact proprietary synthesis has not been publicly disclosed, a plausible synthetic route can be devised based on published methodologies for analogous spirooxindole MDM2 inhibitors.[4] The key steps likely involve a 1,3-dipolar cycloaddition reaction to form the pyrrolidine ring, followed by functional group manipulations to install the necessary side chains.

General Experimental Workflow for Synthesis

References

- 1. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy PMID: 24997575 | MCE [medchemexpress.cn]

- 2. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RO8994 in Inhibiting p53-MDM2 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RO8994, a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. This compound belongs to the spiroindolinone class of compounds and was developed through structure-based drug design to reactivate the p53 tumor suppressor pathway in cancer cells harboring wild-type p53.[1][2][3][4] This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[4] Its activity is tightly controlled by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2). In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby promoting tumor cell survival.

This compound acts by competitively binding to the p53-binding pocket on the MDM2 protein. This binding event physically obstructs the interaction between p53 and MDM2, preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization and accumulation of p53 in the nucleus restores its transcriptional activity, leading to the expression of downstream target genes such as p21 (CDKN1A) and PUMA, which in turn induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound.

| Assay Type | Description | Cell Line/System | IC50 Value | Reference |

| HTRF Binding Assay | Measures the direct inhibition of the p53-MDM2 protein-protein interaction in a biochemical, cell-free system. | N/A | 5 nM | |

| MTT Proliferation Assay | Assesses the inhibition of cancer cell growth and proliferation. | SJSA-1 (Osteosarcoma) | 20 nM |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism by which this compound inhibits this interaction.

Caption: p53-MDM2 signaling and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay is used to quantify the direct inhibitory effect of this compound on the p53-MDM2 interaction.

Principle: The assay employs a GST-fused MDM2 protein and a biotinylated p53-derived peptide. Detection is achieved using a Europium cryptate-labeled anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor). When p53 and MDM2 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. This compound competes with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal.

Materials:

-

Recombinant GST-tagged human MDM2 protein

-

Biotinylated p53 peptide (e.g., residues 15-29)

-

Anti-GST antibody labeled with Europium cryptate

-

Streptavidin-XL665 or other suitable acceptor

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

This compound compound

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO).

-

Add 5 µL of GST-MDM2 protein solution (final concentration, e.g., 5 nM).

-

Add 5 µL of biotinylated p53 peptide solution (final concentration, e.g., 10 nM).

-

Add 5 µL of a pre-mixed solution of anti-GST-Europium cryptate and Streptavidin-XL665 (final concentrations as recommended by the manufacturer).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

MTT Cell Proliferation Assay

This cell-based assay measures the effect of this compound on the metabolic activity and proliferation of cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

-

SJSA-1 (or other p53 wild-type) cancer cells

-

Complete cell culture medium

-

This compound compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear-bottom plates

-

Microplate reader

Procedure:

-

Seed SJSA-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This experiment confirms that this compound disrupts the p53-MDM2 interaction within cells.

Principle: Cells are treated with this compound, and then cell lysates are prepared. An antibody against MDM2 is used to immunoprecipitate MDM2 and any interacting proteins. The immunoprecipitated complex is then analyzed by western blotting using an antibody against p53. A reduction in the amount of co-immunoprecipitated p53 in this compound-treated cells indicates disruption of the interaction.

Materials:

-

SJSA-1 cells

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-MDM2 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Anti-p53 antibody for western blotting

-

Anti-MDM2 antibody for western blotting

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels and western blotting apparatus

-

Chemiluminescence substrate

Procedure:

-

Treat SJSA-1 cells with this compound or vehicle control for a specified time (e.g., 6-24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Incubate a portion of the cell lysate with the anti-MDM2 antibody overnight at 4°C.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-p53 and anti-MDM2 antibodies, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

Experimental and Drug Discovery Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a p53-MDM2 inhibitor like this compound.

Caption: A typical drug discovery workflow.

This guide provides a foundational understanding of this compound and the experimental approaches for its evaluation. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental systems and objectives.

References

- 1. Kinetic and thermodynamic effects of phosphorylation on p53 binding to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

RO8994: A Deep Dive into its Effects on Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO8994 is a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] As a member of the spiroindolinone class of compounds, this compound is designed to disrupt the negative regulation of the tumor suppressor protein p53 by MDM2.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. By blocking this interaction, this compound stabilizes and activates p53, thereby restoring its tumor-suppressive functions. This reactivation of p53 triggers two key cellular processes: apoptosis (programmed cell death) and cell cycle arrest, which are critical for preventing tumor growth and proliferation. This technical guide provides an in-depth overview of the mechanisms, experimental data, and protocols related to the effects of this compound on these fundamental anti-cancer pathways.

Core Mechanism of Action: The p53-MDM2 Axis

Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2. p53 can transcriptionally activate the MDM2 gene, and the resulting MDM2 protein, an E3 ubiquitin ligase, targets p53 for degradation. This compound mimics the binding of p53 to MDM2, competitively inhibiting their interaction. This disruption leads to the accumulation of active p53 in the nucleus.

Activated p53 functions as a transcription factor, upregulating the expression of a suite of target genes that control cell fate. Among the most critical of these are genes involved in:

-

Apoptosis: p53 induces the expression of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) and Bax (Bcl-2-associated X protein). These proteins act on the mitochondria to initiate the intrinsic apoptotic cascade, leading to the activation of caspases and ultimately, cell death.

-

Cell Cycle Arrest: p53 transcriptionally activates the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). p21 binds to and inhibits cyclin-dependent kinase (CDK) complexes, primarily CDK2/cyclin E and CDK2/cyclin A, which are essential for the G1/S and S phase transitions of the cell cycle. This inhibition leads to a halt in cell cycle progression, preventing the replication of damaged DNA.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the in vitro activity and cellular effects of this compound.

| Assay Type | Parameter | Value | Cell Line(s) | Reference |

| Biochemical Assay | HTRF Binding IC50 | 5 nM | - | [3] |

| Cellular Assay | MTT Proliferation IC50 | 20 nM | Not Specified | [3] |

Further quantitative data on the specific percentage of apoptotic cells and cell cycle distribution in various cancer cell lines following this compound treatment is not publicly available in the reviewed literature. The provided IC50 values demonstrate the high potency of this compound in inhibiting MDM2 binding and cancer cell proliferation.

Signaling Pathways and Experimental Workflows

p53-Mediated Apoptosis and Cell Cycle Arrest Pathway

Caption: this compound inhibits MDM2, leading to p53 activation and downstream apoptosis and cell cycle arrest.

Experimental Workflow: Apoptosis Detection by Annexin V Staining

Caption: Workflow for quantifying apoptosis using Annexin V and PI staining followed by flow cytometry.

Experimental Workflow: Cell Cycle Analysis by Propidium Iodide Staining

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Experimental Protocols

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.

Materials:

-

Cancer cell line of interest (e.g., SJSA-1)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for desired time points.

-

Cell Harvesting: After treatment, carefully collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and neutralize with complete medium. Combine the floating and adherent cells for each sample.

-

Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells (due to membrane damage)

Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Materials:

-

Cancer cell line of interest (e.g., HCT116, RKO)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C overnight.

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained. Incubate for 30 minutes at 37°C.

-

PI Staining: Add PI staining solution to the cell suspension and incubate for at least 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

-

A histogram of fluorescence intensity will show distinct peaks. The first peak represents cells in the G0/G1 phase, the second peak represents cells in the G2/M phase, and the region between these two peaks represents cells in the S phase. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Western Blotting for p53 and p21

Objective: To qualitatively and semi-quantitatively assess the protein levels of p53 and its downstream target p21 following this compound treatment.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Interpretation:

-

An increase in the intensity of the bands corresponding to p53 and p21 in this compound-treated samples compared to the control indicates stabilization of p53 and activation of its downstream signaling. The loading control should show equal band intensity across all lanes.

Conclusion

This compound is a potent MDM2 inhibitor that effectively activates the p53 tumor suppressor pathway. Its mechanism of action, leading to the induction of apoptosis and cell cycle arrest, provides a strong rationale for its development as a therapeutic agent for cancers harboring wild-type p53. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the cellular and molecular effects of this compound and similar compounds. Further studies providing detailed quantitative data on apoptosis and cell cycle arrest in a broader range of cancer cell lines will be crucial for a comprehensive understanding of its therapeutic potential.

References

The Selectivity Profile of RO8994: A Potent MDM2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of RO8994, a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. By disrupting the MDM2-p53 protein-protein interaction, this compound reactivates the tumor suppressor p53, offering a promising therapeutic strategy for cancers harboring wild-type p53. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways, providing a crucial resource for researchers in oncology and drug discovery.

Executive Summary

This compound is a spiroindolinone-based compound designed to potently and selectively inhibit the MDM2-p53 interaction. It demonstrates high affinity for MDM2 with an IC50 value of 5 nM in biochemical binding assays and effectively inhibits the proliferation of p53 wild-type cancer cells with an IC50 of 20 nM. Crucially, this class of inhibitors exhibits a remarkable selectivity for MDM2 over other proteins, including its close homolog MDMX and a broad panel of other cellular targets. This high selectivity minimizes the potential for off-target effects, a critical attribute for any therapeutic candidate. This guide will delve into the specifics of this selectivity, the experimental methods used for its determination, and the downstream consequences of MDM2 inhibition.

Data Presentation: Quantitative Selectivity Profile

The selectivity of an inhibitor is a cornerstone of its therapeutic potential. The following tables summarize the quantitative data for this compound and a closely related, highly optimized spiro-oxindole compound, SAR405838, which serves as a strong surrogate to illustrate the exceptional selectivity of this chemical class.

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| This compound | MDM2 | HTRF Binding Assay | 5 nM (IC50) | [1] |

| This compound | MDM2 | MTT Proliferation Assay | 20 nM (IC50) | [1] |

| SAR405838 | MDM2 | Competitive Binding Assay | 0.88 nM (Ki) | [2] |

Table 1: Potency of this compound and a Related Compound against MDM2. This table highlights the high-potency binding of this compound and the related compound SAR405838 to their intended target, MDM2.

| Compound | Off-Target | Assay Type | Binding Affinity | Reference |

| SAR405838 | MDMX | Competitive Binding Assay | No appreciable binding up to 10 µM | [3] |

| SAR405838 | Bcl-2 | Competitive Binding Assay | No appreciable binding up to 10 µM | [3] |

| SAR405838 | Bcl-xL | Competitive Binding Assay | No appreciable binding up to 10 µM | |

| SAR405838 | Mcl-1 | Competitive Binding Assay | No appreciable binding up to 10 µM | |

| SAR405838 | β-catenin | Competitive Binding Assay | No appreciable binding up to 10 µM | |

| SAR405838 | >200 Receptors/Enzymes | Various | Minimal hits in the µM range |

Table 2: Off-Target Selectivity Profile of a Representative Spiroindolinone MDM2 Inhibitor (SAR405838). This table demonstrates the high selectivity of the spiroindolinone scaffold, with no significant binding to the close homolog MDMX or other key proteins involved in cell survival and signaling.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

The HTRF assay is a robust, high-throughput method used to measure protein-protein interactions.

Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). One interacting protein is labeled with the donor and the other with the acceptor. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor, resulting in a specific fluorescence emission from the acceptor. Small molecule inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

Protocol for MDM2-p53 Interaction:

-

Reagents: Recombinant GST-tagged MDM2, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody (donor), and Streptavidin-d2 (acceptor).

-

Assay Plate Preparation: The assay is typically performed in a low-volume 384-well plate.

-

Compound Addition: A serial dilution of the test compound (e.g., this compound) is added to the wells.

-

Protein Incubation: GST-MDM2 and biotin-p53 are added to the wells and incubated with the compound to allow for binding.

-

Detection Reagent Addition: A mixture of the HTRF donor and acceptor reagents is added to the wells.

-

Incubation: The plate is incubated at room temperature to allow for the binding of the detection reagents to the protein complex.

-

Signal Reading: The plate is read on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and used to determine the IC50 value of the inhibitor.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol for Cancer Cell Lines:

-

Cell Seeding: Cancer cells (e.g., SJSA-1, a human osteosarcoma cell line with wild-type p53) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to generate a dose-response curve and calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Mandatory Visualization

MDM2-p53 Signaling Pathway and the Impact of this compound

The following diagram illustrates the core MDM2-p53 signaling pathway and the mechanism of action of this compound. In unstressed cells, MDM2 keeps p53 levels low through ubiquitination and subsequent proteasomal degradation. This compound binds to MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which then translocates to the nucleus and activates the transcription of its target genes, such as CDKN1A (p21) and PUMA. The p21 protein induces cell cycle arrest, while PUMA promotes apoptosis.

References

- 1. SAR405838: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascentagepharma.com [ascentagepharma.com]

An In-depth Technical Guide on the Early-Stage Research of RO8994 in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO8994 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein, a critical negative regulator of the p53 tumor suppressor.[1][2] In many cancers that retain wild-type p53, the overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions, thereby promoting cancer cell survival. This compound, a spiroindolinone derivative, was developed by Hoffmann-La Roche to disrupt the p53-MDM2 protein-protein interaction, leading to the reactivation of p53 and subsequent induction of apoptosis in cancer cells.[1][3] This technical guide provides a comprehensive overview of the early-stage preclinical research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Metric | Value (nM) | Cell Line/System | Reference |

| HTRF Binding Assay | IC50 | 5 | Biochemical Assay | [2] |

| MTT Proliferation Assay | IC50 | 20 | SJSA-1 (Osteosarcoma) |

Table 2: In Vivo Efficacy of this compound in SJSA-1 Osteosarcoma Xenograft Model

| Dose (mg/kg) | Dosing Schedule | Outcome | Reference |

| 1.56 | Not Specified | >60% Tumor Growth Inhibition | |

| 3.125 | Not Specified | Tumor Stasis | |

| 6.25 | Not Specified | Tumor Regression |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Reference |

| Bioavailability | 95% | Not Specified |

Note: Further details on the pharmacokinetic parameters were not available in the public domain at the time of this review.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound in disrupting the p53-MDM2 interaction in a biochemical setting.

Materials:

-

Recombinant human MDM2 protein

-

A synthetic peptide of the p53 N-terminal domain (residues 1-15) labeled with a fluorescent donor (e.g., Europium cryptate)

-

An anti-MDM2 antibody labeled with a fluorescent acceptor (e.g., XL665)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

HTRF-compatible plate reader

Procedure:

-

A solution of the fluorescently labeled p53 peptide and the anti-MDM2 antibody is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.

-

The recombinant MDM2 protein is added to the wells of the 384-well plate.

-

The this compound dilutions are then added to the wells containing the MDM2 protein.

-

The reaction is initiated by adding the p53 peptide and anti-MDM2 antibody solution to the wells.

-

The plate is incubated at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

The fluorescence is read on an HTRF-compatible plate reader at two wavelengths: the emission wavelength of the donor and the emission wavelength of the acceptor.

-

The ratio of the acceptor to donor fluorescence is calculated, which is proportional to the amount of p53-MDM2 binding.

-

The IC50 value is determined by plotting the fluorescence ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

SJSA-1 osteosarcoma cells (or other p53 wild-type cancer cell lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

SJSA-1 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Serial dilutions of this compound are prepared in the complete cell culture medium.

-

The medium from the cell plates is removed, and the this compound dilutions are added to the wells. A vehicle control (medium with DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and the solubilization solution is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a plate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.

In Vivo Tumor Xenograft Model

The in vivo efficacy of this compound was evaluated in a human osteosarcoma xenograft model using immunodeficient mice.

Materials:

-

SJSA-1 osteosarcoma cells

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Matrigel (optional, to aid in tumor establishment)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

SJSA-1 cells are cultured, harvested, and resuspended in a suitable medium (e.g., PBS), optionally mixed with Matrigel.

-

A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.

-

The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are then randomized into treatment and control groups.

-

This compound is administered orally to the treatment groups at various doses, while the control group receives the vehicle. The dosing schedule (e.g., daily, twice daily) is followed for a specified duration.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Western Blot Analysis for p53 Pathway Activation

Western blotting is a standard technique to assess the activation of the p53 pathway by this compound through the detection of increased levels of p53 and its downstream target, p21.

Materials:

-

Cancer cells (e.g., SJSA-1)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cells are treated with this compound at various concentrations and for different time points.

-

After treatment, the cells are harvested and lysed using the lysis buffer.

-

The total protein concentration in the lysates is determined using a protein quantification assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for p53, p21, and the loading control.

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system.

-

The intensity of the bands is quantified using densitometry software, and the levels of p53 and p21 are normalized to the loading control to determine the fold-change in expression upon treatment with this compound.

Mandatory Visualization

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in p53 wild-type cancer cells.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro characterization of this compound.

Logical Relationship for Therapeutic Rationale

Caption: The therapeutic rationale for using this compound in oncology.

References

Understanding the Pharmacokinetics of RO8994: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of RO8994, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. While specific quantitative pharmacokinetic data for this compound are not publicly available, this document synthesizes the available qualitative information and presents a detailed, representative experimental framework for assessing the pharmacokinetic profile of similar compounds.

Introduction to this compound

This compound is a spiroindolinone-based small molecule that acts as a highly potent and selective inhibitor of the MDM2-p53 interaction.[1][2][3] By disrupting this interaction, this compound is designed to reactivate the tumor suppressor protein p53 in cancer cells where it is inhibited by overexpression of MDM2. Preclinical studies have indicated that this compound possesses a favorable pharmacological profile and is well-tolerated in both rodent and non-rodent species.[1] In vivo studies have demonstrated its efficacy in tumor growth inhibition in xenograft models. For instance, this compound has been shown to achieve durable tumor regression in a mouse xenograft model of SJSA-1 osteosarcoma at an oral dose of 6.25 mg/kg administered daily.[1]

Mechanism of Action: The p53-MDM2 Signaling Pathway

This compound's mechanism of action is centered on the inhibition of MDM2, a key negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions. This compound binds to the p53-binding pocket of MDM2, preventing the interaction between the two proteins. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells. The activity of MDM2 itself can be regulated by upstream signaling pathways such as the MEK/ERK and PI3K/AKT pathways, which can lead to its phosphorylation and activation.

Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.

Pharmacokinetics of this compound

While detailed quantitative data on the pharmacokinetics of this compound are not available in the public domain, preclinical studies have consistently described it as having an "excellent pharmacokinetic profile". This suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, dose-ranging studies in rodents and non-rodents have indicated that this compound is well-tolerated. The demonstrated in vivo efficacy at a relatively low oral dose in a mouse xenograft model further supports the notion of good oral bioavailability and effective exposure at the tumor site.

Table 1: Summary of Publicly Available Pharmacokinetic-Related Information for this compound

| Parameter | Species | Value/Observation | Reference |

| In Vivo Efficacy Dose | Mouse | 6.25 mg/kg (oral, daily) in SJSA-1 xenograft | |

| Tolerability | Rodents & Non-rodents | Well-tolerated in dose-ranging studies | |

| General Profile | - | Described as having an "excellent PK profile" |

Experimental Protocols for Preclinical Pharmacokinetic Assessment

The following section outlines a detailed, representative protocol for conducting a preclinical pharmacokinetic study of a small molecule inhibitor like this compound.

Animal Models

-

Species: Male and female Sprague-Dawley rats (8-10 weeks old) and Beagle dogs (6-12 months old).

-

Acclimatization: Animals are acclimated for at least one week prior to the study in a controlled environment (temperature, humidity, and light/dark cycle) with ad libitum access to standard chow and water.

Formulation and Dosing

-

Intravenous (IV) Formulation: The compound is dissolved in a suitable vehicle, such as a solution of 10% DMSO, 40% PEG300, and 50% saline, to a final concentration of 1 mg/mL. The formulation is filtered through a 0.22 µm filter before administration.

-

Oral (PO) Formulation: The compound is suspended in a vehicle such as 0.5% methylcellulose in water to a final concentration of 5 mg/mL.

-

Dosing:

-

Rats: A single intravenous dose of 1 mg/kg is administered via the tail vein. A single oral gavage dose of 10 mg/kg is administered.

-

Dogs: A single intravenous dose of 0.5 mg/kg is administered via the cephalic vein. A single oral gavage dose of 5 mg/kg is administered.

-

Sample Collection

-

Blood Sampling (Rats): Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Blood Sampling (Dogs): Blood samples (approximately 1 mL) are collected from the cephalic or saphenous vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose into tubes containing an anticoagulant.

-

Plasma Preparation: Blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection to separate the plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of the compound in plasma samples.

-

Sample Preparation: Plasma samples are thawed and subjected to protein precipitation with acetonitrile containing an internal standard. After centrifugation, the supernatant is analyzed.

-

Calibration and Quality Control: Calibration standards and quality control samples are prepared in blank plasma and analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with a validated software package (e.g., Phoenix WinNonlin).

-

Parameters Calculated:

-

Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) are determined directly from the plasma concentration-time data.

-

Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. AUC from time zero to infinity (AUC0-inf) is calculated as AUC0-t + Clast/λz, where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

-

Terminal half-life (t1/2) is calculated as 0.693/λz.

-

Clearance (CL) is calculated as DoseIV/AUC0-inf, IV.

-

Volume of distribution at steady state (Vss) is calculated from the IV data.

-

Oral bioavailability (F%) is calculated as (AUC0-inf, PO / AUC0-inf, IV) x (DoseIV / DosePO) x 100.

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy PMID: 24997575 | MCE [medchemexpress.cn]

RO8994: A Technical Guide on its Preclinical Potential and Application in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO8994 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Developed from a spiroindolinone scaffold, this compound represents a significant advancement in the quest to therapeutically reactivate the p53 tumor suppressor pathway. While preclinical data have demonstrated its efficacy in solid tumors, particularly those with wild-type p53 and MDM2 amplification, its potential in hematological malignancies remains an area of compelling interest. This is largely due to the high frequency of wild-type p53 in these cancers, presenting a clear rationale for the therapeutic application of MDM2 inhibitors. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and inferred experimental protocols based on the characterization of similar compounds. Although direct experimental evidence of this compound in hematological cancer models is not publicly available, this document aims to equip researchers with the foundational knowledge to explore its potential in this critical area of oncology.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of many cancers. In a significant portion of hematological malignancies, the p53 gene remains unmutated (wild-type). However, its tumor-suppressive functions are often abrogated by overexpression of its negative regulator, Murine Double Minute 2 (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation and also inhibits its transcriptional activity. The discovery of small molecules that can disrupt the MDM2-p53 interaction has therefore emerged as a promising therapeutic strategy to restore p53 function in cancer cells.

This compound is a next-generation MDM2 inhibitor that evolved from earlier compounds such as the nutlins and the pyrrolidine-based RG7388 (idasanutlin). It belongs to the spiroindolinone class of compounds, designed for high-affinity binding to the p53-binding pocket of MDM2. This guide summarizes the known preclinical data for this compound and provides detailed, inferred experimental methodologies to facilitate further research into its potential application for treating hematological malignancies.

Mechanism of Action

This compound functions by competitively inhibiting the interaction between MDM2 and p53. By binding to the p53-binding pocket on MDM2, this compound prevents MDM2 from binding to and ubiquitinating p53. This leads to the stabilization and accumulation of p53 protein in the nucleus. The elevated levels of active p53 can then transcriptionally activate its downstream target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Signaling Pathway Diagram

Caption: p53-MDM2 signaling pathway and the inhibitory action of this compound.

Preclinical Data

The available preclinical data for this compound is primarily from in vitro biochemical assays and in vivo studies using solid tumor models. No specific data for hematological malignancies has been identified in the public domain.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Endpoint | IC50 Value | Reference |

| HTRF Binding Assay | MDM2 | Binding Affinity | 5 nM | [1] |

| MTT Proliferation Assay | SJSA-1 (Osteosarcoma) | Cell Viability | 20 nM | [1] |

HTRF: Homogeneous Time-Resolved Fluorescence; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Table 2: In Vivo Efficacy of this compound in SJSA-1 Osteosarcoma Xenograft Model

| Dose | Schedule | Outcome | Reference |

| 1.56 mg/kg | Not specified | >60% Tumor Growth Inhibition | Inferred from secondary sources |

| 3.125 mg/kg | Not specified | Tumor Stasis | Inferred from secondary sources |

| 6.25 mg/kg | Not specified | Tumor Regression | Inferred from secondary sources |

Experimental Protocols (Inferred)

While the precise protocols used for the characterization of this compound are not publicly available, the following sections detail standard methodologies for the key experiments cited. These can serve as a foundation for researchers investigating this compound in hematological malignancies.

p53-MDM2 Interaction Assay (HTRF)

This assay is designed to quantify the inhibitory effect of a compound on the binding of p53 to MDM2 in a high-throughput format.

Materials:

-

Recombinant human MDM2 protein (e.g., GST-tagged)

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated XL665 (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20)

-

This compound and control compounds

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Add a small volume (e.g., 2 µL) of the compound dilutions to the wells of the 384-well plate.

-

Add a solution containing the GST-MDM2 protein and the biotinylated p53 peptide to each well.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

-

Add a solution containing the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).

-

Incubate at room temperature for a further period (e.g., 1-2 hours), protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.

Workflow Diagram: HTRF Assay

Caption: A generalized workflow for a p53-MDM2 HTRF binding assay.

Cell Viability Assay (MTT/WST-1)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It can be used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

-

Hematological malignancy cell lines (e.g., MOLM-13, MV4-11 for AML; Raji, Daudi for lymphoma)

-

Complete culture medium

-

This compound and control compounds

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

96-well clear-bottom plates

-

Microplate reader

Procedure:

-

Seed the hematological cancer cells in a 96-well plate at a predetermined optimal density.

-

Prepare serial dilutions of this compound and control compounds in complete culture medium.

-

Add the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 value.

In Vivo Xenograft Studies in Hematological Malignancies

Animal models are crucial for evaluating the in vivo efficacy and tolerability of a potential therapeutic agent. For hematological malignancies, systemic (disseminated) models are often more clinically relevant than subcutaneous models.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Hematological malignancy cell line expressing a reporter gene (e.g., luciferase) for in vivo imaging

-

This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Vehicle control

-

Bioluminescence imaging system

Procedure:

-

Inject the luciferase-expressing hematological cancer cells intravenously into the immunodeficient mice.

-

Monitor tumor engraftment and progression via bioluminescence imaging.

-

Once the tumor burden is established (detectable bioluminescent signal), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to the desired dosing schedule and route.

-

Monitor the tumor burden regularly using bioluminescence imaging.

-

Monitor the health of the animals, including body weight, throughout the study.

-

At the end of the study, harvest tissues (e.g., bone marrow, spleen, liver) for further analysis (e.g., flow cytometry, immunohistochemistry) to confirm tumor cell infiltration.

-

Analyze the data to determine the effect of this compound on tumor growth and overall survival.

Workflow Diagram: In Vivo Xenograft Study

Caption: A generalized workflow for an in vivo efficacy study in a disseminated hematological malignancy model.

Future Directions and Conclusion

This compound has demonstrated significant promise as a potent and selective MDM2 inhibitor in preclinical solid tumor models. The strong biological rationale for targeting the MDM2-p53 axis in hematological malignancies, which frequently retain wild-type p53, makes this compound a highly attractive candidate for investigation in this context.

Future research should focus on:

-

In vitro profiling: Determining the IC50 values of this compound in a broad panel of leukemia and lymphoma cell lines with known p53 and MDM2 status.

-

Mechanism of action studies: Confirming the on-target effects of this compound in hematological cancer cells, including the upregulation of p53 and its downstream targets, and the induction of apoptosis.

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in relevant preclinical models of hematological malignancies, such as disseminated leukemia and lymphoma xenografts.

-

Combination studies: Investigating the potential synergistic effects of this compound with standard-of-care agents used in the treatment of hematological cancers.

References

RO8994: A Technical Guide to a Potent Spiroindolinone Inhibitor of the p53-MDM2 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of RO8994, a highly potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. Developed by Roche, this compound represents a significant advancement in the pursuit of targeted cancer therapies that reactivate the p53 tumor suppressor pathway.[1][2] This document summarizes key preclinical data, outlines representative experimental methodologies, and visualizes the underlying biological pathways and discovery workflow.

Chemical Structure and Physicochemical Properties

This compound is a spiroindolinone derivative with a complex heterocyclic structure.[2] Its development was a result of structure-based drug design, building upon previous generations of MDM2 inhibitors like RG7388 to enhance potency and pharmacokinetic properties.[1][2]

| Property | Value | Source |

| Chemical Formula | C31H31Cl2FN4O4 | |

| Molecular Weight | 613.51 g/mol | |

| CAS Number | 1309684-94-3 | |

| SMILES | CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |

| Synonyms | RO-8994, (2'S,3R,4'S,5'R)-N-[4-(Aminocarbonyl)-2-methoxyphenyl]-6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-2-oxo-spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide |

Mechanism of Action: Restoring p53 Function

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. In many cancers with wild-type p53, its function is abrogated by the over-expression of its negative regulator, Murine Double Minute 2 (MDM2). MDM2 binds to p53, promoting its degradation and thereby allowing cancer cells to proliferate unchecked.

This compound is a potent and selective inhibitor of the p53-MDM2 interaction. By binding to the p53-binding pocket of MDM2, this compound blocks the interaction between the two proteins. This leads to the stabilization and accumulation of p53, which can then activate its downstream target genes to induce apoptosis and inhibit tumor growth.

Figure 1: Mechanism of action of this compound in the p53-MDM2 signaling pathway.

Preclinical Data Summary

This compound has demonstrated high potency in both biochemical and cell-based assays, as well as significant anti-tumor activity in in vivo models.

In Vitro Potency

| Assay Type | Metric | Value (nM) |

| HTRF Binding Assay | IC50 | 5 |

| MTT Proliferation Assay | IC50 | 20 |

Data sourced from Selleck Chemicals and BioChemPartner.

In Vivo Efficacy

Studies using a human osteosarcoma SJSA-1 xenograft model in mice, which has wild-type p53 and MDM2 amplification, have shown dose-dependent anti-tumor activity of this compound.

| Dose (mg/kg) | Outcome |

| 1.56 | >60% Tumor Growth Inhibition |

| 3.125 | Tumor Stasis |

| 6.25 | Tumor Regression |

Data sourced from a 2021 review citing the primary literature.

Experimental Protocols

The following are representative protocols for the types of assays used to characterize this compound. Note: These are generalized procedures and may not reflect the exact details of the protocols used in the primary research, as that information is not publicly available.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to measure the binding affinity of this compound to the MDM2 protein.

-

Reagent Preparation:

-

Recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide are prepared in an appropriate assay buffer.

-

This compound is serially diluted in DMSO and then further diluted in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, MDM2 protein, the p53 peptide, and the this compound dilutions are combined.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

The ratio of the acceptor to donor fluorescence is calculated.

-

IC50 values are determined by plotting the HTRF ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic model.

-

MTT Cell Proliferation Assay

This colorimetric assay assesses the ability of this compound to inhibit the proliferation of cancer cells.

-

Cell Culture:

-

Cancer cell lines (e.g., SJSA-1, RKO, HCT116) are cultured in appropriate media and conditions.

-

-

Cell Plating:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

This compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Plates are incubated for 2-4 hours, during which viable cells metabolize MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

The absorbance is measured at approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control.

-

IC50 values are determined by plotting cell viability against the logarithm of the this compound concentration.

-

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID) are used.

-

-

Tumor Implantation:

-

A human cancer cell line, such as SJSA-1, is injected subcutaneously into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Tumors are allowed to grow to a palpable size.

-

Mice are then randomized into treatment and control groups.

-

-

Drug Administration:

-

This compound is formulated in a suitable vehicle and administered to the treatment groups at various doses (e.g., orally, once daily). The control group receives the vehicle alone.

-

-

Monitoring:

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

The health of the animals is monitored throughout the study.

-

-

Endpoint and Analysis:

-

The study is terminated when tumors in the control group reach a predetermined size.

-

Tumors are excised and weighed.

-

The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group (e.g., tumor growth inhibition, stasis, or regression).

-

Figure 2: A logical workflow for the discovery and preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective spiroindolinone inhibitor of the p53-MDM2 interaction with demonstrated in vitro and in vivo anti-tumor activity. Its development through structure-based design highlights a successful strategy for targeting challenging protein-protein interactions in cancer therapy. The preclinical data suggest that this compound holds significant promise as a therapeutic agent for cancers that retain wild-type p53, warranting further investigation and clinical development.

References

Methodological & Application

Application Notes and Protocols for RO8994 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO8994 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In many cancers with wild-type p53, the E3 ubiquitin ligase MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. By disrupting the MDM2-p53 interaction, this compound stabilizes p53, leading to the activation of p53-mediated signaling pathways that can induce cell cycle arrest, apoptosis, and senescence in cancer cells. These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to characterize its biological activity.

Mechanism of Action

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop with MDM2. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation. Cellular stress signals, such as DNA damage, can disrupt this interaction, leading to p53 stabilization and activation. This compound mimics this disruption, leading to the reactivation of p53 and its downstream effects.

Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 activation.

Quantitative Data Summary

The following tables summarize representative quantitative data for an MDM2 inhibitor with a similar mechanism of action to this compound (Nutlin-3). This data is provided for illustrative purposes to guide experimental design and data analysis. Researchers should generate their own dose-response curves and quantitative data for this compound in their specific cell lines of interest.

Table 1: Cell Viability (IC50) Data for a Representative MDM2 Inhibitor (Nutlin-3)

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| SJSA-1 | Osteosarcoma | Wild-Type | ~1.5 |

| HCT116 | Colon Carcinoma | Wild-Type | ~1.5 |

| RKO | Colon Carcinoma | Wild-Type | ~1.5 |

| LNCaP | Prostate Cancer | Wild-Type | ~3.0[2] |

| A549 | Lung Cancer | Wild-Type | 17.68 ± 4.52[3] |

| U87MG | Glioblastoma | Wild-Type | ~10.0 (at 96h)[4] |

| SW480 | Colon Carcinoma | Mutant | > 50 |

| MDA-MB-435 | Melanoma | Mutant | > 50 |

Table 2: Apoptosis Induction by a Representative MDM2 Inhibitor (Nutlin-3)

| Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V Positive) |

| SJSA-1 | 10 | 48 | ~45%[5] |

| LNCaP | 10 | 48 | ~77.5% |

| U87MG | 10 | 24 | 3.3% |

| U87MG | 10 | 96 | 27% |

| A549 | 25 | 24 | Significant increase |

Table 3: Cell Cycle Analysis with a Representative MDM2 Inhibitor (Nutlin-3)

| Cell Line | Concentration (µM) | Treatment Time (h) | % G1 Phase | % S Phase | % G2/M Phase |

| HCT116 | 4 | 40 | Increased | Decreased | No significant change |

| LNCaP | 4-10 | 24 | Increased | Decreased | No significant change |

| A549 | 25 | 24 | No significant change | No significant change | Significant increase |

Experimental Protocols

The following are detailed protocols for key in vitro cell-based assays to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT116, RKO)

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.

Materials:

-

Treated and control cells

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells by trypsinization.

-

-

Fixation:

-